Cas no 52168-41-9 (3-(4-Bromophenyl)propiophenone)

3-(4-Bromophenyl)propiophenone structure
52168-41-9 structure
Product Name:3-(4-Bromophenyl)propiophenone
CAS No:52168-41-9
MF:C15H13BrO
MW:289.167123556137
CID:360379
PubChem ID:14318172
Update Time:2025-07-27

3-(4-Bromophenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 3-(4-bromophenyl)-1-phenyl-
    • 3-(4-bromophenyl)-1-phenylpropan-1-one
    • MFCD03843349
    • DTXSID90558848
    • 52168-41-9
    • 3-(4-Bromo-phenyl)-1-phenyl-propan-1-one
    • 3-(4-bromophenyl)-1-phenyl-propan-1-one
    • SCHEMBL658810
    • MHNUDVYKHUVNCC-UHFFFAOYSA-N
    • AKOS009390797
    • 3-(4-Bromophenyl)propiophenone
    • MDL: MFCD03843349
    • Inchi: 1S/C15H13BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2
    • InChI Key: MHNUDVYKHUVNCC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CCC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 288.01499
  • Monoisotopic Mass: 288.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

3-(4-Bromophenyl)propiophenone Pricemore >>

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Additional information on 3-(4-Bromophenyl)propiophenone

1-Propanone, 3-(4-Bromophenyl)-1-Phenyl: A Comprehensive Overview

1-Propanone, 3-(4-bromophenyl)-1-phenyl, also known by its CAS registry number52168-41-9, is a unique organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of ketones and features an intriguing combination of aromatic and aliphatic moieties, making it a subject of interest for researchers exploring its potential applications in pharmaceutical chemistry and drug discovery.

The structure of 1-Propanone, 3-(4-bromophenyl)-1-phenyl comprises a central ketone group flanked by two aromatic rings. One of these rings is substituted with a bromine atom at the para position, introducing a degree of electronic variation that could influence the compound's reactivity and biological activity. This structural uniqueness positions it as a potential candidate for bioisosteric replacement in drug design, where slight modifications to molecular frameworks can lead to significant changes in pharmacokinetic properties.

Recent studies have highlighted the importance of such compounds in exploring aromatic ketone chemistry. The presence of two phenyl groups provides a platform for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in determining bioavailability and molecular recognition. Furthermore, the bromine substituent introduces an element of polarity that can enhance solubility in certain solvents, potentially aiding in crystallographic studies and chemical synthesis optimization.

In the realm of biomedical applications, 1-Propanone, 3-(4-bromophenyl)-1-phenyl has been investigated for its potential as a precursor in the synthesis of more complex molecules. Its structure allows for straightforward functionalization at various positions, making it a versatile building block in natural product synthesis and medicinal chemistry. Recent advancements in catalytic asymmetric synthesis have further enhanced its utility by enabling the construction of chiral centers with high enantioselectivity.

The compound's relevance extends to polypharmacology, where its dual aromatic system could interact with multiple receptor sites, offering a pathway for the development of multi-target drugs. This attribute is particularly valuable in addressing complex diseases, such as cancer and neurodegenerative disorders, where targeting a single pathway may not yield sufficient therapeutic efficacy.

Moreover, 1-Propanone, 3-(4-bromophenyl)-1-phenyl serves as a model system for studying steric and electronic effects in organic chemistry. Its structure allows for controlled variations in substituents, which can be exploited to study the impact of these factors on reactivity and stability. Such studies are foundational to the design of more efficient and selective chemical reactions.

In summary, 1-Propanone, 3-(4-bromophenyl)-1-phenyl is a multifaceted compound with significant implications in biomedical research and chemical synthesis. Its unique structure provides a robust framework for exploring various aspects of organic chemistry and drug design, positioning it as an important tool in the arsenal of modern pharmaceutical researchers.

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